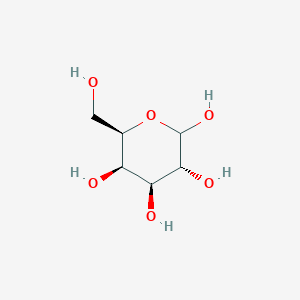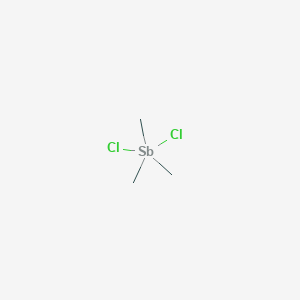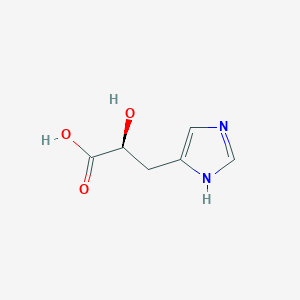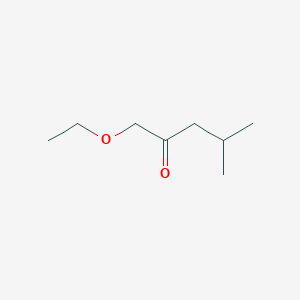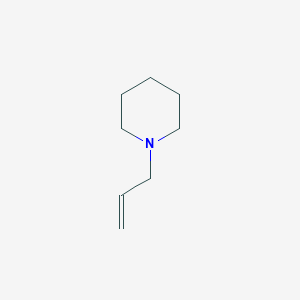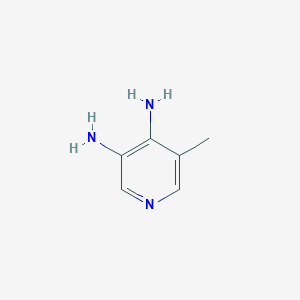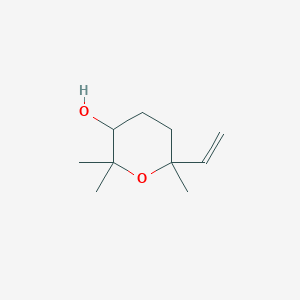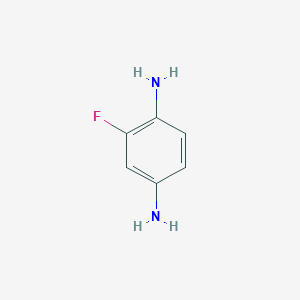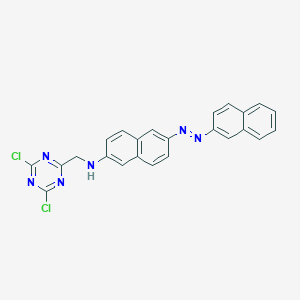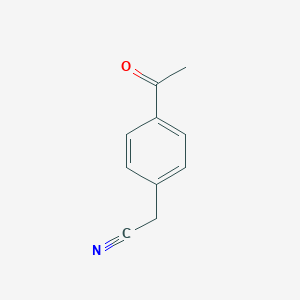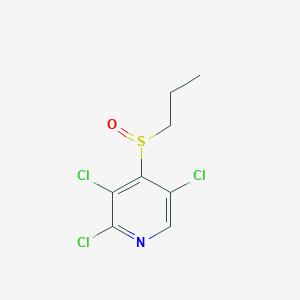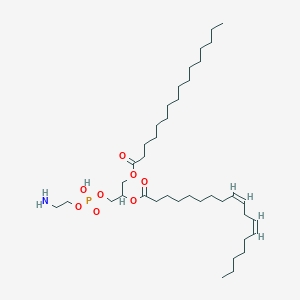
2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is a complex phospholipid derivative. It is known for its significant role in biological membranes and various biochemical processes. This compound is a type of phosphatidylethanolamine, which is a class of phospholipids found in biological membranes, particularly in the inner leaflet of the plasma membrane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine involves multiple steps. The process typically starts with the preparation of the glycerol backbone, followed by the attachment of fatty acid chains and the phosphoethanolamine group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine: undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds in the fatty acid chains, leading to the formation of hydroperoxides and other oxidative products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives with different functional groups attached to the amino or hydroxyl groups .
Scientific Research Applications
2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine: has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phospholipids in membranes and their interactions with other molecules.
Biology: The compound is essential in studying membrane dynamics, signaling pathways, and the role of phospholipids in cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine involves its integration into biological membranes, where it influences membrane fluidity and curvature. It interacts with various proteins and enzymes, modulating their activity and participating in signaling pathways. The molecular targets include membrane-bound receptors and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphatidylethanolamines with different fatty acid chains, such as:
- 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
- 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine
- 1-oleoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine
Uniqueness
The uniqueness of 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine lies in its specific fatty acid composition, which imparts distinct biophysical properties to the membranes it integrates into. This composition affects the membrane’s fluidity, phase behavior, and interactions with proteins, making it a valuable compound for studying membrane dynamics and function .
Properties
CAS No. |
14018-09-8 |
|---|---|
Molecular Formula |
C39H74NO8P |
Molecular Weight |
716 g/mol |
IUPAC Name |
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11-,18-17- |
InChI Key |
HBZNVZIRJWODIB-BCTRXSSUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Synonyms |
1-palmitoyl-2-linoleoyl-3-phosphatidylethanolamine 1-palmitoyl-2-linoleoylphosphatidylethanolamine 1-perdeuteriopalmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine 1-PLPEA PLPE-d31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


